4-(4-Ethylpyrrolidin-3-yl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethylpyrrolidin-3-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-9-7-11-8-10(9)12-3-5-13-6-4-12/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTMQDCFEIDJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC1N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Chemistry and Theoretical Investigations of 4 4 Ethylpyrrolidin 3 Yl Morpholine
Molecular Modeling and Conformational Analysis
The structural complexity of 4-(4-Ethylpyrrolidin-3-yl)morpholine arises from its multiple stereocenters and the flexibility of its two heterocyclic rings. The molecule consists of a pyrrolidine (B122466) ring substituted with an ethyl group at the 4-position and a morpholine (B109124) ring at the 3-position. This arrangement leads to the existence of multiple diastereomers (e.g., cis and trans isomers) depending on the relative orientation of the substituents on the pyrrolidine ring.
Molecular modeling and conformational analysis are essential to identify the most stable, low-energy conformations that the molecule is likely to adopt. The pyrrolidine ring is known for its conformational flexibility, typically adopting non-planar "envelope" or "twist" puckered conformations to relieve ring strain. The morpholine ring, in contrast, strongly prefers a stable chair conformation.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer Description | Pyrrolidine Pucker | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| trans-(3S,4R) - Equatorial Ethyl/Equatorial Morpholine | C4-exo (Envelope) | 0.00 | 65.2 |
| trans-(3S,4R) - Axial Ethyl/Equatorial Morpholine | C3-endo (Envelope) | 1.25 | 10.5 |
| cis-(3S,4S) - Equatorial Ethyl/Axial Morpholine | C4-exo (Envelope) | 0.85 | 20.1 |
| cis-(3S,4S) - Axial Ethyl/Equatorial Morpholine | Twist | 1.80 | 4.2 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide detailed insight into the electronic properties of a molecule, which govern its structure, stability, and chemical reactivity.
Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost for molecules of this size. DFT calculations, typically using a functional like B3LYP and a basis set such as 6-31G(d,p), would be employed to perform full geometry optimization of the low-energy conformers identified previously. This process yields precise information on bond lengths, bond angles, and dihedral angles.
Beyond structural parameters, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites), such as the nitrogen and oxygen atoms of the morpholine ring, and electron-poor regions (electrophilic sites).
Table 2: Calculated Electronic Properties for the Most Stable Conformer
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
A significant application of DFT is the prediction of spectroscopic data, which serves as a powerful tool for the structural elucidation of newly synthesized compounds. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be predicted. Comparing these theoretical spectra with experimental data can confirm the presence of key functional groups and validate the computed lowest-energy structure.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules with many overlapping signals.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |
|---|---|---|
| C-H Stretch (Aliphatic) | Ethyl, Pyrrolidine, Morpholine | 2850 - 3000 |
| C-N Stretch | Pyrrolidine, Morpholine | 1150 - 1250 |
| C-O-C Stretch (Asymmetric) | Morpholine | 1115 - 1140 |
| N-H Stretch | Pyrrolidine | 3300 - 3400 |
Molecular Dynamics Simulations for Ligand-Target Interactions
To understand how this compound might function in a biological context, Molecular Dynamics (MD) simulations can be employed. MD simulations model the dynamic behavior of the molecule and its interactions with a biological target, such as a protein receptor or enzyme, over time.
In a typical MD simulation, the ligand is placed in the binding site of the target protein, and the entire system is solvated in a simulated aqueous environment. The simulation then calculates the movements of every atom over a period of nanoseconds to microseconds. The resulting trajectory provides a detailed view of the ligand's stability within the binding pocket, its conformational changes, and the specific intermolecular interactions it forms with amino acid residues. Key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, can be identified and their stability quantified by measuring their occurrence over the simulation time. This information is critical for understanding the basis of molecular recognition and binding affinity.
In Silico Screening and Virtual Library Design Strategies
The structural and electronic insights gained from computational studies of this compound can be leveraged for in silico screening and the design of virtual libraries. If this molecule is identified as a hit compound for a particular biological target, a virtual library of analogs can be created to explore the structure-activity relationship (SAR) and identify derivatives with potentially improved potency, selectivity, or pharmacokinetic properties.
Strategies for library design include:
Substituent Modification: Varying the size and nature of the alkyl group at the 4-position of the pyrrolidine ring.
Scaffold Hopping: Replacing the morpholine ring with other heterocyclic moieties like piperidine (B6355638) or piperazine to probe different interactions.
Positional Isomerism: Moving the substitution points on the rings to explore different spatial arrangements.
This virtual library can then be screened against the target protein using high-throughput computational techniques like molecular docking. Docking algorithms predict the preferred binding mode and estimate the binding affinity of each compound, allowing for the rapid prioritization of a smaller, more promising set of candidates for chemical synthesis and experimental testing.
Biological Activity Spectrum of 4 4 Ethylpyrrolidin 3 Yl Morpholine and Analogues
Modulation of Enzyme Activities
While no studies have directly assessed the enzyme modulation capabilities of 4-(4-Ethylpyrrolidin-3-yl)morpholine, the broader class of morpholine-containing compounds has demonstrated significant interactions with various enzymes.
Enzyme Inhibition Potentials
Analogues of this compound have shown inhibitory activity against several key enzymes. For instance, a series of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f]triazin-4-yl)morpholine derivatives were identified as novel inhibitors of Phosphoinositide 3-kinase (PI3K). Several of these compounds exhibited IC50 values against PI3Kα that were comparable to the known inhibitor PI-103.
Furthermore, the morpholine (B109124) moiety is a key component in a novel series of potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. One such compound, 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), was identified as a highly potent LRRK2 inhibitor.
In the context of neurodegenerative diseases, novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group have been synthesized and evaluated as potential cholinesterase inhibitors. Several of these compounds displayed significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some exhibiting IC50 values in the low micromolar range.
Table 1: Enzyme Inhibition by Morpholine Analogues
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f]triazin-4-yl)morpholine derivatives | PI3Kα | IC50 values comparable to PI-103 | |
| 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile | LRRK2 | Highly potent and selective inhibitor |
Specificity and Mechanism of Enzyme Interactions
The specificity of morpholine-containing inhibitors can be high. For example, the 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f]triazin-4-yl)morpholine derivatives showed selectivity for PI3K over a panel of 15 other protein kinases. Similarly, PF-06447475 demonstrated high selectivity for LRRK2. Kinetic studies on some of the 4-N-phenylaminoquinoline derivatives revealed a mixed-type inhibition of AChE, suggesting binding to both the catalytic active site and a peripheral site on the enzyme.
Receptor Interaction Studies
The morpholine and pyrrolidine (B122466) rings are common scaffolds in ligands targeting various receptors.
Ligand-Receptor Binding Affinity Investigations
A new series of morpholine derivatives has been identified as selective dopamine (B1211576) D3 receptor antagonists. These compounds demonstrate the potential for the morpholine scaffold to be incorporated into ligands with high affinity for specific G-protein coupled receptors.
In the realm of tachykinin receptors, a morpholine analogue, 2(S)-((3,5-Bis(trifluoromethyl)benzyl)-oxy)-3(S)-phenyl-4-((3-oxo-1,2,4-triazol-5-yl)methyl)morpholine (L-742,694), was found to be a selective and high-affinity antagonist for the NK1 receptor, with a Kd of 37 pM for the human tachykinin NK1 receptor. Further studies on novel morpholine analogues have identified compounds with high binding affinities for NK1, NK2, and NK3 receptors, indicating the versatility of this scaffold in targeting the tachykinin receptor family.
The pyrrolidine ring, a key component of this compound, is also crucial for receptor interaction. For example, eticlopride (B1201500), a well-known D2/D3 receptor antagonist, features a pyrrolidine ring. Structure-activity relationship studies on eticlopride analogues have shown that modifications to the pyrrolidine ring can significantly impact binding affinities at these receptors.
Table 2: Receptor Binding Affinities of Morpholine and Pyrrolidine Analogues
| Compound/Class | Target Receptor | Binding Affinity | Reference |
|---|---|---|---|
| L-742,694 | Human Tachykinin NK1 | Kd = 37 pM | |
| Novel Morpholine Analogues | NK1, NK2, NK3 | High affinity |
Receptor Selectivity and Functional Profiling
Selectivity is a critical aspect of drug design. The aforementioned morpholine derivatives targeting the dopamine D3 receptor were noted for their selectivity. L-742,694 is a selective antagonist of the tachykinin NK1 receptor. Functional studies with L-742,694 in cells expressing the human tachykinin NK1 receptor showed that it acts as a competitive antagonist, and under certain experimental conditions, can behave as a pseudoirreversible antagonist. All lead molecules in the series of eticlopride-based bitopic ligands were found to be functional D2R/D3R antagonists.
Cellular Pathway Modulation Investigations
Research into the direct effects of this compound on cellular pathways is currently unavailable. However, based on the enzymatic and receptor targets of its analogues, it is possible to hypothesize potential areas of cellular influence. For instance, the inhibition of the PI3K/Akt signaling pathway is a common mechanism for anticancer drugs. Given that morpholine analogues can inhibit PI3K, this pathway would be a logical starting point for investigating the cellular effects of this compound.
The morpholine scaffold is present in a wide range of biologically active molecules with diverse mechanisms of action, including those that interfere with dopamine reuptake and inhibit prostaglandin (B15479496) synthesis. This further underscores the potential for compounds like this compound to modulate various cellular signaling cascades.
Impact on Cellular Processes and Signaling Pathways
There is no available research data detailing the effects of this compound on any specific cellular processes or signaling pathways. Studies on analogous compounds containing either a pyrrolidine or a morpholine core suggest a wide range of potential targets. For instance, various morpholine derivatives have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling that regulates cell growth, proliferation, and survival. nih.govijprems.com Pyrrolidine-containing compounds have also been developed as antagonists for chemokine receptors like CXCR4, which plays a role in cancer metastasis. nih.gov However, without direct experimental evidence, it is impossible to extrapolate these activities to this compound.
Elucidation of Biological Mechanisms at the Cellular Level
The elucidation of a compound's biological mechanism at the cellular level is contingent on experimental data from in vitro and in vivo studies. As there are no published studies on this compound, no information exists regarding its mechanism of action. The general mechanisms of related compound classes are varied; for example, some morpholine derivatives exert their effects by inhibiting ergosterol (B1671047) biosynthesis in fungi, while others may act on neurotransmitter receptors in the central nervous system. nih.govresearchgate.net For pyrrolidine analogues, mechanisms can range from the modulation of ion channels to the inhibition of enzymes like dihydrofolate reductase. nih.gov The precise molecular interactions and downstream effects of this compound remain uninvestigated.
Due to the absence of specific research on this compound, no data tables can be generated to present detailed research findings.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Key Pharmacophoric Features in Pyrrolidine-Morpholine Scaffolds
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the pyrrolidine-morpholine scaffold, particularly in the context of its activity at targets like the kappa-opioid receptor (KOR), several key features have been elucidated. acs.orgnih.govmdpi.com
The core pharmacophore for many biologically active pyrrolidine-morpholine derivatives includes:
A Basic Nitrogen Atom: The nitrogen within the pyrrolidine (B122466) ring is a critical feature. nih.gov It typically exists in a protonated state at physiological pH, allowing it to form a crucial salt bridge or ionic interaction with acidic residues, such as aspartic acid (Asp), in the binding pocket of target receptors. nih.gov This interaction often serves as the primary anchor for the ligand within the receptor.
Aromatic Moiety: An appropriately positioned aromatic group, often a substituted phenyl ring, is essential for engaging in hydrophobic and aromatic (π-π stacking) interactions with the receptor. acs.org In many KOR agonists, a 3,4-dichloro substitution on a phenylacetamide moiety attached to the pyrrolidine has been found to be critical for optimal binding potency. acs.org
Hydrogen Bond Acceptors/Donors: The oxygen atom of the morpholine (B109124) ring can act as a hydrogen bond acceptor, contributing to the binding affinity and specificity. ijprs.come3s-conferences.org Similarly, amide linkages, often used to connect the aromatic group to the core scaffold, provide additional hydrogen bonding opportunities. nih.gov
Defined Stereochemistry: The stereocenters within the pyrrolidine ring play a crucial role in defining the spatial orientation of the substituents, which in turn dictates the precise fit into the receptor's binding site. The cis-configuration of substituents on the pyrrolidine ring is often preferred over the trans orientation for certain biological activities. nih.gov
These features collectively define the bioactive conformation of the molecule, and their precise spatial arrangement is fundamental to achieving high affinity and efficacy.
Impact of Substituent Modifications on Biological Potency and Selectivity
Systematic modification of substituents on the pyrrolidine-morpholine scaffold has provided valuable insights into how different chemical groups influence biological activity. Studies on related scaffolds, such as the PhenylAcetamide-Pyrrolidine-PyranoPiperazine (PAPPP) core, which shares key structural elements, have demonstrated clear SAR trends. acs.org
Aromatic Ring Substitutions: The nature and position of substituents on the aromatic ring dramatically affect potency. For KOR agonists, a 3,4-dichloro substitution on the phenyl ring is often optimal. acs.org Removing one of the chlorine atoms or replacing it with a fluorine atom can lead to a significant (4- to 8-fold) loss in binding affinity. acs.org This highlights the importance of specific electronic and steric interactions within a hydrophobic subpocket of the receptor.
Modifications on the Core Scaffold: Changes to the core heterocyclic system also have a profound impact. For instance, in the development of peripherally restricted KOR agonists, the introduction of polar functional groups, such as a hydroxyl group on the pyrrolidine ring, can increase polarity and limit blood-brain barrier penetration. researchgate.net The morpholine ring itself contributes to favorable pharmacokinetic properties, such as improved solubility and metabolic stability, due to its unique physicochemical characteristics. ijprs.come3s-conferences.org
The following table presents SAR data for a series of PhenylAcetamide-Pyrrolidine-PyranoPiperazine (PAPPP) derivatives, which serve as a surrogate to illustrate the impact of substituent modifications on KOR binding affinity (Ki) and functional agonist activity (EC50).
| Compound | Aromatic Substitution (R) | KOR Binding Affinity (Ki, nM) | KOR Agonist Potency (EC50, nM) | Efficacy (% of U69,593) |
|---|---|---|---|---|
| 1 | 4-Chlorophenyl | 210 | 140 | 98% |
| 2 | 3-Chlorophenyl | 430 | 420 | 97% |
| 3 | 3-Chloro-4-fluorophenyl | 210 | 150 | 96% |
| 6 | 3,4-Dichlorophenyl | 52 | 51 | 92% |
Data adapted from Venkatesan et al., ACS Chemical Neuroscience, 2022. acs.org
Development of Predictive QSAR Models for Chemical Space Exploration
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. These models are invaluable tools for predicting the activity of untested molecules, prioritizing compounds for synthesis, and exploring the vast chemical space around a particular scaffold.
While specific QSAR models for 4-(4-ethylpyrrolidin-3-yl)morpholine were not found in the reviewed literature, QSAR studies on broader classes of related compounds, such as morpholine derivatives and opioid receptor ligands, have been developed. nih.govsigmaaldrich.com These studies typically employ a range of molecular descriptors to quantify the physicochemical properties of the molecules, including:
Electronic Descriptors: Parameters like dipole moment and polarization, which describe the electronic distribution within the molecule.
Steric Descriptors: Molecular volume and surface area, which relate to the size and shape of the molecule.
Lipophilicity Descriptors: LogP or other measures of hydrophobicity, which are crucial for membrane permeability and interaction with hydrophobic pockets in receptors.
Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure.
For example, a QSAR analysis of certain morpholine-thiazole derivatives revealed that antioxidant activity was influenced by polarization, dipole moment, and lipophilicity. sigmaaldrich.com Specifically, activity tended to increase with higher hydrophilicity and in molecules with smaller volumes and surface areas. sigmaaldrich.com In the realm of opioid research, various QSAR models have been built using machine learning approaches to predict the binding affinity of ligands to different opioid receptor subtypes. nih.gov These models, while not specific to the pyrrolidine-morpholine scaffold, demonstrate the power of QSAR in navigating the complex relationships between structure and activity for CNS-active compounds.
Rational Design Principles Derived from SAR/QSAR Analysis
The culmination of SAR and QSAR studies is the formulation of rational design principles that guide the development of new and improved compounds. For the pyrrolidine-morpholine class of molecules, several key principles can be inferred:
Scaffold Rigidity and Conformation: Introducing conformational constraints, for example by creating bicyclic systems that incorporate the pyrrolidine ring, can lock the molecule into a more bioactive conformation, thereby increasing affinity and selectivity. researchgate.net
Modulation of Physicochemical Properties: The morpholine ring is often incorporated as a "privileged" structure not only for its binding interactions but also to fine-tune pharmacokinetic properties. ijprs.come3s-conferences.org Its inclusion can enhance aqueous solubility and metabolic stability compared to more labile heterocycles.
Targeting Specific Sub-pockets: SAR data, such as the preference for a 3,4-dichlorophenyl group, points to the existence of a well-defined hydrophobic pocket in the target receptor. Rational design efforts can focus on optimizing interactions with this pocket to enhance potency. acs.org
Achieving Selectivity: Subtle structural modifications can steer the selectivity of a ligand between different receptor subtypes. For instance, the stereochemistry and the nature of substituents on the pyrrolidine ring can be altered to favor interaction with one receptor over another. nih.gov
Bioisosteric Replacement: The morpholine ring itself can be considered a bioisostere for other cyclic amines like piperidine (B6355638) or piperazine. Its use may offer advantages in terms of reduced basicity and improved metabolic profile. ijprs.com
By applying these principles, medicinal chemists can more efficiently navigate the chemical landscape to design novel this compound derivatives and related compounds with desired therapeutic profiles.
Future Perspectives and Research Trajectories for Pyrrolidinylmorpholine Compounds
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of N-heterocycles, such as those found in pyrrolidinylmorpholine compounds, is an area of intense research, with a growing emphasis on sustainability and efficiency. rsc.org Traditional synthetic methods often require harsh conditions, hazardous reagents, and multiple steps, leading to significant chemical waste. chemrxiv.org Future research will focus on developing greener, more economical routes that minimize environmental impact. researchgate.net
Key areas of exploration include:
Microwave-Assisted Reactions: This technology can dramatically reduce reaction times and improve yields by utilizing microwave irradiation for rapid, uniform heating. mdpi.comnih.gov
Ultrasound-Mediated Synthesis: The use of ultrasonic waves can enhance reaction rates and efficiency, providing an energy-efficient alternative to conventional heating. mdpi.com
Biocatalysis: Employing enzymes as catalysts offers high selectivity under mild conditions, reducing the need for protecting groups and minimizing byproduct formation. mdpi.com
Sustainable Solvents: A major push is underway to replace standard organic solvents with safer, more environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), and bio-based solvents such as eucalyptol. researchgate.netmdpi.com
Redox-Neutral Protocols: New methods, such as those using ethylene (B1197577) sulfate (B86663) for morpholine (B109124) synthesis, offer redox-neutral pathways that eliminate the need for heavy metal oxidants or hydride reducing agents, simplifying purification and reducing waste. chemrxiv.orgchemrxiv.org
Table 1: Comparison of Synthetic Approaches for N-Heterocycles
| Feature | Traditional Synthesis | Green Chemistry Approaches |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, Ultrasound |
| Solvents | Dichloromethane, Dimethylformamide (DMF) | Water, PEG, Bio-based solvents mdpi.com |
| Catalysts | Mineral acids, Heavy metals | Biocatalysts (enzymes), Water-tolerant acids mdpi.comnih.gov |
| Reaction Time | Often hours to days | Minutes to hours researchgate.net |
| Byproducts | Significant, often hazardous waste | Minimal, often benign (e.g., water) rsc.org |
| Efficiency | Variable yields, may require multiple steps | Often higher yields, one-pot processes nih.gov |
Advanced Computational Methodologies for Predictive Drug Design
Computer-Aided Drug Design (CADD) has become an indispensable tool for accelerating the discovery of novel therapeutics by predicting how compounds will interact with biological targets. nih.govmdpi.com For the pyrrolidinylmorpholine scaffold, these in silico techniques allow researchers to design and screen vast virtual libraries of potential analogues, prioritizing the most promising candidates for synthesis and experimental testing. nih.govnih.gov This targeted approach significantly reduces the time and cost associated with drug development. mdpi.com
Future computational strategies will include:
In Silico Virtual Screening: High-performance computing will be used to screen millions of compounds from databases against a specific protein target to identify potential hits. nih.govnih.gov This can be done using structure-based methods, like molecular docking, or ligand-based methods that rely on the properties of known active molecules. nih.gov
Molecular Docking and Dynamics: These methods simulate the binding of a ligand (the compound) to its receptor (the target protein) at an atomic level. nih.gov This provides critical insights into the binding affinity and the specific interactions, such as hydrogen bonds, that stabilize the complex. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in a compound's chemical structure with changes in its biological activity. nih.gov This helps in predicting the activity of new analogues before they are synthesized.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to find novel compounds with different core structures but the same necessary features. nih.gov
Table 2: Key Computational Methods in Drug Design
| Method | Application | Predicted Outcome |
|---|---|---|
| Virtual Screening | Rapidly screen large compound libraries. nih.gov | A smaller set of prioritized "hit" compounds. |
| Molecular Docking | Predict the preferred orientation and binding mode of a compound within a target's active site. nih.gov | Binding affinity scores and visualization of molecular interactions. mdpi.com |
| QSAR | Predict the biological activity of novel compounds based on their physicochemical properties. nih.gov | Estimated potency or efficacy (e.g., IC50 values). |
| Pharmacophore Modeling | Identify crucial 3D structural features required for biological activity. | A 3D model used to discover structurally diverse compounds with similar activity. |
Identification of Undiscovered Biological Targets and Pathways for Compound Action
While a class of compounds may show a desirable effect in cell-based assays, identifying the precise molecular target responsible for that effect is a significant challenge. broadinstitute.orgnih.gov Future research on pyrrolidinylmorpholine compounds will employ sophisticated, multi-faceted approaches to uncover new biological targets and elucidate their mechanisms of action.
Promising strategies for target deconvolution include:
Chemogenomics: This approach systematically analyzes the interactions between a library of small molecules and a collection of protein targets to map chemical and biological space in parallel. researchgate.netnih.gov It helps predict new drug-target interactions based on the principle that similar compounds often bind to similar targets. rsc.org
Genetic Interaction Screening: Techniques like genome-wide RNA interference (RNAi) screening can identify which genes, when silenced, produce a cellular phenotype similar to that caused by the compound. nih.gov This provides strong evidence for the involvement of those genes or their protein products in the compound's mechanism of action. broadinstitute.org
Computational Inference and Database Mining: By comparing the activity profile of a new compound to those of well-characterized molecules in large databases (e.g., Connectivity Map), researchers can computationally infer potential targets or pathways. broadinstitute.org Ligand-based computational methods can also predict new targets by evaluating the similarity of the compound to known ligands in databases like ChEMBL and DrugBank. f1000research.com
Direct Biochemical Methods: Affinity purification coupled with mass spectrometry remains a gold-standard approach. Here, a compound is modified to act as a "bait" to physically isolate its binding partners from cell extracts, allowing for direct identification of the target protein. nih.gov
Development of Advanced Analogues for Specific Academic Research Applications
Beyond therapeutic applications, the development of advanced analogues of pyrrolidinylmorpholine compounds is crucial for creating highly specific molecular probes for academic research. These chemical tools are designed not to be drugs, but to help scientists investigate and understand complex biological processes. nih.gov
The design of such analogues focuses on:
Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the 4-(4-Ethylpyrrolidin-3-yl)morpholine scaffold—such as the ethyl group, the stereochemistry of the pyrrolidine (B122466) ring, or the substitution on the morpholine—researchers can determine which structural features are critical for biological activity. researchgate.nete3s-conferences.org
Improving Selectivity: Analogues can be designed to interact with a single, specific protein target, even within a large family of similar proteins (e.g., kinases). nih.gov This high selectivity is essential for accurately probing the function of that specific protein without confounding off-target effects.
Introducing Reporter Tags: For visualization and tracking, analogues can be synthesized with fluorescent tags or biotin (B1667282) labels. These tagged molecules allow researchers to see where the compound localizes within a cell or to isolate its target proteins for further study.
Modulating Physicochemical Properties: Academic studies often require compounds with specific properties, such as high cell permeability for intracellular targets or low permeability for extracellular targets. Analogues can be fine-tuned to achieve these desired characteristics, making them suitable for a wider range of experimental setups. nih.gov
Q & A
Q. What synthetic routes are recommended for 4-(4-Ethylpyrrolidin-3-yl)morpholine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Microwave-assisted synthesis (e.g., for morpholine derivatives) offers advantages in reducing reaction time and improving selectivity. Use 1-propanol as a solvent with sodium hydroxide as a base, and monitor reaction progress via TLC or inline spectroscopy .
- Stepwise alkylation : Introduce the ethylpyrrolidine moiety via nucleophilic substitution under inert atmosphere (N₂/Ar). Optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of precursors) to minimize byproducts like unsubstituted morpholine derivatives .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR in CDCl₃ or DMSO-d₶ to confirm substituent positions. Key signals include morpholine ring protons (δ 3.6–3.8 ppm) and ethylpyrrolidine methyl groups (δ 1.2–1.4 ppm) .
- HPLC-MS : Employ a C18 column with acetonitrile/water (0.1% formic acid) gradient (5–95% over 20 min) coupled with ESI-MS to detect impurities (e.g., residual alkylating agents) at ppm levels .
- X-ray Crystallography : For absolute configuration verification, grow single crystals via slow evaporation in ethanol and compare with known morpholine derivatives .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects : The ethyl group on pyrrolidine introduces steric hindrance, reducing reactivity at the morpholine nitrogen. Use bulky electrophiles (e.g., tert-butyl bromides) to test accessibility via kinetic studies .
- Electronic Effects : Probe electron density via DFT calculations (B3LYP/6-31G* level). Compare charge distribution at morpholine nitrogen with unsubstituted analogs to predict regioselectivity in reactions with electrophiles like acyl chlorides .
- Experimental Validation : Conduct competition experiments between this compound and N-methylmorpholine in SN2 reactions with iodomethane, analyzing product ratios via GC-MS .
Q. What methodologies are suitable for investigating the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and H₂O₂ (3%) at 40–60°C for 24–72 hours. Monitor degradation products via LC-MS and identify cleavage pathways (e.g., morpholine ring opening) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min under N₂). Correlate weight loss events with DSC endotherms to identify decomposition thresholds .
- Long-Term Storage : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Use XRD to detect polymorphic changes and HPLC to quantify degradation .
Q. How can researchers resolve contradictions in reported solubility or spectroscopic data across studies?
Methodological Answer:
- Solubility Reconciliation : Conduct equilibrium solubility studies in DMSO, water, and ethanol using shake-flask method (24 hr, 25°C). Compare with literature values and adjust for solvent purity (e.g., anhydrous vs. hydrated solvents) .
- Spectroscopic Reproducibility : Standardize NMR acquisition parameters (e.g., 400 MHz, 256 scans) and solvent choice. Cross-validate with independent labs using identical batches .
- Database Cross-Referencing : Utilize FDA GSRS and PubChem entries to verify molecular descriptors (e.g., logP, pKa) and flag discrepancies for experimental re-evaluation .
Q. What computational strategies predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with homology-modeled receptors (e.g., GPCRs). Parameterize the compound’s force field (GAFF) and validate docking poses against known morpholine-containing ligands .
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Analyze hydrogen bonds between morpholine oxygen and target residues (e.g., Asp113 in kinase targets) .
- QSAR Modeling : Train models on morpholine derivatives’ inhibitory data (IC₅₀ values) using descriptors like polar surface area and H-bond acceptor count .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
